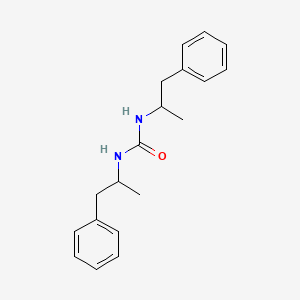

1,3-Bis(1-phenylpropan-2-yl)urea

Description

Contextualizing 1,3-Disubstituted Urea (B33335) Architectures in Organic Synthesis

1,3-disubstituted ureas are characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further substituted with an organic group. This structural motif serves as a versatile building block in organic synthesis. nih.gov The synthesis of these ureas can be accomplished through various methods, including the reaction of an isocyanate with an amine or the reaction of two amines with a phosgene (B1210022) analog like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The latter method is particularly useful for creating unsymmetrical ureas. nih.gov

Stereochemical Considerations in 1,3-Bis(1-phenylpropan-2-yl)urea

The chemical structure of this compound presents interesting stereochemical aspects. The molecule contains two chiral centers at the second carbon of each propan-2-yl chain. This gives rise to the possibility of multiple stereoisomers, including (R,R), (S,S), and meso (R,S) forms. The specific stereoisomer, such as 1,3-bis((S)-1-phenylpropan-2-yl)urea, will have distinct three-dimensional arrangements of its atoms. clearsynth.com

The spatial arrangement of the phenyl and methyl groups around the chiral centers can significantly influence the molecule's physical and chemical properties. This includes its melting point, solubility, and its interaction with other chiral molecules. The stereochemistry is a critical factor in areas such as crystallography and in biological applications where specific molecular recognition is required.

Overview of Research Trajectories for Urea Derivatives

Research into urea derivatives is a vibrant and expanding area of chemical science. Scientists are actively exploring the synthesis and properties of a wide array of substituted ureas for various applications. nih.gov A significant research trajectory involves the design and synthesis of 1,3-disubstituted ureas as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH). nih.govnih.gov Inhibition of sEH is a promising therapeutic strategy for conditions such as hypertension and inflammation. nih.gov

Another area of investigation focuses on the antiviral properties of urea derivatives. researchgate.net Certain substituted ureas have shown potential as inhibitors of RNA virus replication. nih.govresearchgate.net The structural diversity achievable with urea-based scaffolds allows for the fine-tuning of their biological activity. Researchers are also exploring the impact of incorporating different functional groups to enhance properties like water solubility and inhibitory potency. sigmaaldrich.com

Significance of the N,N'-Bis(1-methyl-2-phenylethyl)urea Moiety in Advanced Chemical Research

The N,N'-Bis(1-methyl-2-phenylethyl)urea moiety, which is the core structure of this compound, holds particular significance in advanced chemical research. The presence of two phenylpropan-2-yl groups attached to the urea backbone creates a molecule with specific steric and electronic properties. The racemic form of this compound is identified as rel-N,N′-Bis[(1R)-1-methyl-2-phenylethyl]urea. fda.gov

This structural unit is of interest for its potential applications in materials science and medicinal chemistry. The phenyl groups can participate in π-π stacking interactions, which can influence the solid-state packing and material properties. In a medicinal context, the lipophilic nature of the phenylpropan-2-yl groups can affect how the molecule interacts with biological membranes and protein binding sites. The specific arrangement of these groups is crucial for molecular recognition and can be a key determinant of the compound's efficacy in various applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,3-bis(1-phenylpropan-2-yl)urea |

InChI |

InChI=1S/C19H24N2O/c1-15(13-17-9-5-3-6-10-17)20-19(22)21-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H2,20,21,22) |

InChI Key |

ZTPZWUDSURJLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)NC(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,3 Bis 1 Phenylpropan 2 Yl Urea

Traditional Approaches to 1,3-Disubstituted Urea (B33335) Synthesis

Conventional methods for synthesizing 1,3-disubstituted ureas have been in practice for decades and are known for their reliability. These approaches typically involve the reaction of an amine with a carbonyl-containing compound.

Amine-Isocyanate Condensation Pathways

The reaction between an amine and an isocyanate is a classic and widely used method for forming a urea bond. commonorganicchemistry.com This pathway is straightforward and generally proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com The primary amine, in this case (S)-1-phenylpropan-2-amine, would react with a corresponding isocyanate to form the symmetrical urea, 1,3-bis((S)-1-phenylpropan-2-yl)urea. clearsynth.com

However, this method has some drawbacks. Isocyanates can be toxic and are often sensitive to moisture, which can lead to the formation of unwanted symmetrical urea byproducts. nih.gov The availability of a wide range of isocyanates can also be limited. nih.gov To synthesize an unsymmetrical urea, where the two substituents on the nitrogen atoms are different, a two-step process is often employed. First, an amine reacts with a phosgene (B1210022) equivalent to form an isocyanate in situ, which then reacts with a second, different amine.

The synthesis of various 1,3-disubstituted ureas has been achieved with yields ranging from 25% to over 90%, depending on the specific reactants and conditions used. researchgate.netmdpi.comresearchgate.net For example, the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with various aliphatic diamines has produced symmetrical 1,3-disubstituted ureas in yields of 63–99%. nih.gov

Phosgene and Phosgene-Surrogate Mediated Syntheses (e.g., CDI)

Due to the high toxicity of phosgene gas, safer alternatives, known as phosgene surrogates, are commonly used in modern synthesis. commonorganicchemistry.com These reagents, such as triphosgene (B27547) (a solid) and 1,1'-carbonyldiimidazole (B1668759) (CDI), offer a more convenient and less hazardous way to introduce the carbonyl group needed for urea formation. commonorganicchemistry.combiointerfaceresearch.com

When using CDI, the reaction typically proceeds in two steps. First, an amine reacts with CDI to form an activated carbamate (B1207046) intermediate. nih.gov Then, a second amine is added, which displaces the imidazole (B134444) group to form the final urea product. nih.gov This method is particularly useful for synthesizing unsymmetrical ureas, as the two different amines can be added sequentially. nih.gov The order of addition of the amines can be crucial to avoid the formation of symmetrical byproducts. commonorganicchemistry.com For instance, the synthesis of 1-(naphthalen-1-yl)-3-(pyridin-3-yl)urea using CDI and two different amines achieved a 98% yield. nih.gov

Table 1: Comparison of Traditional Urea Synthesis Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Amine-Isocyanate Condensation | Amine, Isocyanate | Simple, often no catalyst needed commonorganicchemistry.com | Isocyanate toxicity and moisture sensitivity, limited isocyanate availability nih.gov | 25-99% nih.govresearchgate.netmdpi.comresearchgate.net |

| Phosgene/Phosgene-Surrogate | Amines, Phosgene or CDI, Triphosgene | Avoids direct handling of toxic phosgene gas, good for unsymmetrical ureas commonorganicchemistry.comnih.gov | CDI is moisture sensitive, order of addition can be critical commonorganicchemistry.comnih.govbiointerfaceresearch.com | Up to 98% nih.gov |

Advanced Synthetic Strategies for Asymmetric 1,3-Bis(1-phenylpropan-2-yl)urea

The synthesis of asymmetric or chiral ureas, where the molecule is not superimposable on its mirror image, requires more sophisticated techniques to control the stereochemistry of the final product.

Stereoselective and Enantioselective Synthesis Techniques

Asymmetric synthesis is crucial when preparing optically pure compounds, as different enantiomers of a molecule can have vastly different biological activities. ncn.gov.pl For a molecule like this compound, which has two chiral centers, controlling the stereochemistry is paramount.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved by using chiral catalysts or starting materials. For example, chiral urea and thiourea (B124793) derivatives themselves have been used as organocatalysts in asymmetric reactions, highlighting the importance of stereochemistry in this class of compounds. ncn.gov.placs.orgrsc.org The development of such catalysts allows for the creation of specific stereoisomers of the desired product.

Reaction Condition Optimization and Yield Enhancement

To maximize the efficiency of any synthetic route, careful optimization of reaction conditions is essential. Factors such as solvent, temperature, reaction time, and the stoichiometry of the reactants can all have a significant impact on the yield and purity of the final product.

For the synthesis of 1,3-disubstituted ureas, solvents like diethyl ether and dimethylformamide (DMF) are often used. researchgate.netnih.gov The choice of solvent can be critical, as ureas are often insoluble in certain solvents like ether, which can facilitate their isolation from the reaction mixture. nih.gov Temperature also plays a key role; while many urea syntheses proceed at room temperature, heating can sometimes be necessary to drive the reaction to completion. nih.govgoogle.com

Optimization studies have shown that adjusting these parameters can lead to significant improvements in yield. For example, in the synthesis of asymmetric ureas using carbonyl sulfide (B99878), solvent-free conditions and temperatures above 90°C were found to be optimal, with yields reaching up to 96%. organic-chemistry.org Similarly, the use of an excess of a secondary amine in this reaction was found to enhance the yield by activating the carbonyl sulfide and trapping hydrogen sulfide byproduct. organic-chemistry.org

Purification and Isolation Methodologies in Academic Contexts

The purification and isolation of this compound in academic research settings typically rely on standard laboratory techniques, primarily recrystallization and column chromatography. The choice of method and specific conditions are dictated by the scale of the synthesis, the nature of the impurities present, and the desired final purity of the compound.

Recrystallization is a widely employed technique for the purification of solid urea derivatives. This method leverages the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For ureas with structures analogous to this compound, such as other N,N'-dialkyl or N,N'-diaryl ureas, a variety of solvent systems have been proven effective. A common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. youtube.com For instance, a similar compound, 1,3-Bis(1-phenylethyl)urea, has been successfully recrystallized from a mixture of acetone (B3395972) and water. Another relevant example is the purification of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea, which was achieved by recrystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381). biointerfaceresearch.com In a more general sense, N,N'-dialkyl ureas have been purified through recrystallization using a 3:1 mixture of ethyl acetate and hexane. nih.gov In some cases, particularly when the urea is synthesized in an aqueous medium, the product may precipitate out of the reaction mixture and can be isolated by simple filtration and washing with water, which may be followed by recrystallization from a solvent like ethanol (B145695) for further purification. nih.gov

Column chromatography is another fundamental purification technique, particularly useful for separating the target compound from impurities with similar solubility profiles or when dealing with oily products. In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and an eluent (mobile phase) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For urea derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or acetone. The polarity of the eluent is optimized to achieve the best separation. For example, some 1,3-disubstituted ureas have been purified by recrystallization from ethanol after an initial workup involving washing with 1 N HCl. nih.gov While specific column chromatography conditions for this compound are not extensively detailed in the reviewed literature, the general principles applied to similar urea compounds would be applicable.

The selection of the appropriate purification strategy is a critical step in any synthetic sequence to ensure the high purity of the final compound, which is essential for its subsequent characterization and use in further research.

Table 1: Purification Methodologies for Structurally Related Urea Compounds

| Compound/Class | Purification Method | Solvent/Eluent System | Reference |

| 1,3-Bis(1-phenylethyl)urea | Recrystallization | Acetone/Water | |

| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea | Recrystallization | Ethyl Acetate/Hexane | biointerfaceresearch.com |

| N,N'-Dialkyl Ureas | Recrystallization | Ethyl Acetate/Hexane (3:1) | nih.gov |

| Unsymmetrical N,N'-Diphenyl Ureas | Filtration and Washing | Water | nih.gov |

| 1,3-Disubstituted Ureas | Recrystallization | Ethanol | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Investigations of Urea (B33335) Derivatives

While a specific crystal structure for 1,3-Bis(1-phenylpropan-2-yl)urea is not publicly documented, extensive research on analogous N,N'-disubstituted ureas provides a robust framework for understanding its likely solid-state characteristics. psu.edursc.org X-ray crystallography is the definitive method for determining the spatial arrangement of atoms within a crystalline solid.

In the solid state, N,N'-disubstituted ureas can adopt several conformations, primarily defined by the orientation around the C-N bonds. A histogram analysis of acyclic N,N'-disubstituted ureas in the Cambridge Structural Database (CSD) shows a strong preference for trans conformations over cis states. researchgate.net For a molecule like this compound, the key conformations would be trans-trans, cis-trans, and cis-cis, referring to the arrangement of the substituents relative to the carbonyl group.

Table 1: Common Conformations of N,N'-Disubstituted Ureas

| Conformation | Description | Relative Stability | Reference |

|---|---|---|---|

| trans-trans | Both substituents are on opposite sides of the urea plane. | Often preferred to minimize steric hindrance. | researchgate.net |

| cis-trans (or E,Z) | One substituent is on the same side as the carbonyl oxygen, and one is on the opposite side. | Can be stabilized by intramolecular hydrogen bonds in certain structures. Can be of comparable energy to the trans-trans form. | nih.govrsc.org |

| cis-cis | Both substituents are on the same side as the carbonyl oxygen. | Generally less stable due to steric clash, unless favored by specific molecular constraints. | nih.gov |

The crystal engineering of urea derivatives is dominated by predictable and robust hydrogen-bonding patterns. psu.edursc.org The most prominent and persistent recognition motif in N,N'-diaryl and dialkyl ureas is the "urea tape" or α-network. acs.org This feature consists of a one-dimensional chain of bifurcated N-H···O=C hydrogen bonds, where each urea molecule donates two hydrogen atoms to, and accepts two hydrogen bonds from, its neighbors in the chain. psu.eduacs.org

This N-H···O synthon is exceptionally strong and can persist even when other hydrogen-bonding groups are present in the molecule. acs.org In the crystal structure of urea itself, each carbonyl oxygen is hydrogen-bonded to four N-H groups from three different neighboring molecules. researchgate.net These primary chains of hydrogen-bonded ureas can then be further organized into layers or three-dimensional frameworks through weaker interactions, such as C-H···O or C-H···π interactions involving the phenyl rings. psu.eduacs.org The interplay of these forces dictates the final crystal packing.

Solution-State Structural Elucidation using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and studying the behavior of this compound in solution. rsc.org Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

For 1,3-disubstituted ureas, the ¹H NMR spectrum typically shows a characteristic signal for the N-H protons. nih.govresearchgate.net The chemical shift of this proton is sensitive to the electronic nature of the substituents and the solvent. The urea carbonyl carbon gives a signature resonance in the ¹³C NMR spectrum around 153-155 ppm. rsc.org The remaining signals from the phenyl and propan-2-yl groups would appear in their expected regions, and their connectivity can be confirmed using 2D NMR techniques like COSY, HSQC, and HMBC. nih.gov

In solution, molecules are not static but exist in a dynamic equilibrium of different conformations. For N,N'-disubstituted ureas, rotation around the Ar-N bonds can be a relatively slow process on the NMR timescale. researchgate.net Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes.

At high temperatures, if the rotation between different conformations (e.g., cis and trans rotamers) is fast, the NMR spectrum will show time-averaged signals. As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. By analyzing the changes in the spectra (such as line broadening and coalescence) as a function of temperature, it is possible to calculate the activation energy (energy barrier) for the rotational process. researchgate.netresearchgate.net This provides crucial information about the conformational flexibility and stability of this compound in solution.

The this compound molecule contains two stereogenic centers at the second carbon of each propane (B168953) chain. This gives rise to stereoisomers: a pair of enantiomers ((S,S) and (R,R)) and a meso compound ((R,S), which is identical to (S,R)).

Standard NMR spectroscopy cannot distinguish between enantiomers. However, it can distinguish between diastereomers (e.g., the (S,S) enantiomer and the (R,S) meso form). The chemical environments of the nuclei in diastereomers are different, leading to distinct NMR spectra. manchester.ac.uk

To differentiate and quantify enantiomers, chiral auxiliary agents are used. These can be Chiral Lanthanide Shift Reagents (CLSRs) or Chiral Solvating Agents (CSAs). nih.gov These agents interact with the enantiomers to form transient diastereomeric complexes. Since these complexes are diastereomeric, their NMR spectra will show different chemical shifts for the corresponding nuclei, allowing for the differentiation and quantification of the enantiomers in a mixture. nih.gov In some cases, enantiomerically enriched mixtures can self-associate to form diastereomeric aggregates, leading to observable signal splitting without an external agent, a phenomenon known as Self-Induced Diastereomeric Anisochrony (SIDA). nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. researchgate.net For this compound, the spectra are dominated by vibrations of the urea core and the phenyl rings.

The key vibrational modes for urea derivatives are well-characterized. nih.govtandfonline.com

N-H Stretching: A strong, often broad, absorption in the IR spectrum between 3200 and 3600 cm⁻¹. The exact position and shape are sensitive to the extent of hydrogen bonding. docbrown.info

C=O Stretching (Amide I band): A very strong IR absorption typically found around 1630-1700 cm⁻¹. This is one of the most characteristic bands for ureas. tandfonline.comdocbrown.info

N-H Bending and C-N Stretching (Amide II and III bands): These coupled vibrations appear in the region from 1500 to 1650 cm⁻¹ and around 1450 cm⁻¹, respectively. docbrown.info

Symmetric C-N₂ Stretching: This mode gives rise to a very intense feature in the Raman spectrum, typically in the range of 750-840 cm⁻¹. tandfonline.com

The presence of phenyl groups will add characteristic bands for C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹). Analysis of both IR and Raman spectra provides a comprehensive and complementary picture of the functional groups present in the molecule. nih.govusp.br

Table 2: Characteristic Vibrational Frequencies for 1,3-Disubstituted Ureas

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | 3200 - 3600 | IR | Strong, Broad | docbrown.info |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium-Weak | nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium | nih.gov |

| C=O Stretch (Amide I) | 1630 - 1700 | IR | Very Strong | tandfonline.comdocbrown.info |

| N-H Bend (Amide II) | 1500 - 1650 | IR | Strong-Medium | docbrown.info |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong | nih.gov |

| Asymmetric C-N₂ Stretch | ~1478 | IR | Strong | tandfonline.com |

| Symmetric C-N₂ Stretch | 750 - 840 | Raman | Very Strong | tandfonline.com |

Mass Spectrometry for Molecular Structure Confirmation and Isotopic Labelling Studies

Mass spectrometry is a powerful analytical technique used for the confirmation of the molecular structure of "this compound" and for conducting isotopic labelling studies. This method provides detailed information about the molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is particularly effective for the characterization of N,N'-substituted ureas. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, allowing for the determination of the exact molecular weight and confirmation of the molecular formula (C₁₉H₂₄N₂O).

The fragmentation of N,N'-disubstituted ureas under mass spectrometry provides significant structural information. A characteristic fragmentation pathway for these compounds involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov For "this compound", this would result in the formation of a key fragment ion. The analysis of related compounds, such as 1,3-diphenylurea, shows similar fragmentation behaviors that help in elucidating the structure of more complex derivatives.

The expected major fragmentation pathways for "this compound" are detailed in the table below. The fragmentation is initiated by the ionization of the molecule, followed by bond cleavages that result in characteristic fragment ions. The analysis of these fragments allows for the precise confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic Mass) | Formation Pathway |

| [M+H]⁺ | [C₁₉H₂₅N₂O]⁺ | 297.1967 | Protonation of the parent molecule |

| Fragment A | [C₁₀H₁₄N]⁺ | 148.1126 | Cleavage of the C-N bond with elimination of phenylpropyl isocyanate |

| Fragment B | [C₉H₁₁]⁺ | 119.0861 | Benzylic cleavage of the phenylpropyl side chain |

Note: The m/z values are predicted based on the principles of mass spectrometry fragmentation for similar urea compounds.

Isotopic Labelling Studies

Isotopic labelling is a valuable technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to elucidate reaction mechanisms. mdpi.com In the context of "this compound," stable isotopes such as ¹³C and ¹⁵N can be incorporated into the molecule. nih.gov

For instance, labelling the carbonyl carbon with ¹³C or the nitrogen atoms with ¹⁵N would result in a predictable mass shift in the parent ion and in specific fragment ions in the mass spectrum. nih.govnih.gov This allows for the unambiguous identification of fragments containing these atoms, providing definitive evidence for the proposed fragmentation pathways. While specific isotopic labelling studies on "this compound" are not extensively reported in the literature, the methodologies are well-established for urea-containing compounds and can be readily applied. nih.gov Such studies would be instrumental in confirming the structural integrity and in detailed mechanistic investigations involving this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure.

Due to the presence of rotatable bonds, 1,3-Bis(1-phenylpropan-2-yl)urea can exist in various spatial arrangements known as conformational isomers, or conformers. Energetic and geometric optimization using DFT would identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape and flexibility. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Energetic and Geometric Data for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-N) (°) | Key Distances (Å) |

|---|---|---|---|

| A | 0.00 | 180.0 | N/A |

| B | 2.5 | 60.0 | N/A |

| C | 5.1 | 0.0 | N/A |

Note: This data is illustrative and not based on actual calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and not based on actual calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent environment. MD simulations track the movements of atoms over time, providing insights into how the molecule interacts with solvent molecules, its conformational dynamics in solution, and its aggregation tendencies.

Prediction of Supramolecular Assembly and Interaction Energies

The urea (B33335) functionality in the molecule is a strong hydrogen bond donor and acceptor, suggesting a high propensity for forming larger, ordered structures known as supramolecular assemblies. Computational methods can predict the geometry of these assemblies and calculate the interaction energies holding them together, revealing the strength and nature of the intermolecular forces at play.

Structure-Property Relationship Studies (theoretical aspects)

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, a theoretical structure-property relationship can be established. This can help in understanding how molecular structure influences key characteristics and can guide the design of new molecules with desired properties.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Motifs in 1,3-Disubstituted Ureas

The urea (B33335) functional group is an exceptional hydrogen-bonding motif, possessing two amide N-H protons (donors) and a carbonyl oxygen atom (acceptor). This arrangement allows 1,3-disubstituted ureas to engage in robust and directional self-assembly. nih.gov In the solid state and in non-polar solvents, these ureas typically form one-dimensional hydrogen-bonded tapes or chains. rsc.orgacs.org The most common and stable conformation for this assembly is the anti-anti conformation, where the substituents point away from each other, allowing the N-H groups to form two bifurcated hydrogen bonds with the carbonyl oxygen of an adjacent molecule. rsc.org This interaction is highly directional and cooperative.

The self-assembly of 1,3-disubstituted ureas is a hierarchical process initiated by the formation of strong N-H···O=C hydrogen bonds. nih.gov These primary interactions lead to the creation of linear, tape-like structures. rsc.org The process is often highly cooperative; the formation of dimers can be less favored than the formation of longer oligomers and polymers, leading to the rapid growth of high-aspect-ratio fibers. nih.gov This unidirectional growth is a key factor in the formation of larger supramolecular structures like gels. jst.go.jp The mechanism is influenced by factors such as solvent polarity and the concentration of the urea derivative. rsc.org In weakly polar solvents, self-aggregation is more pronounced as the solvent competes less effectively for hydrogen bonding sites. rsc.org

The two 1-phenylpropan-2-yl groups in 1,3-Bis(1-phenylpropan-2-yl)urea play a multifaceted role in its aggregation.

Steric Influence : The bulky nature of these groups introduces steric hindrance that can influence the geometry and stability of the hydrogen-bonded assemblies. rsc.org While extreme bulk can hinder the ideal linear aggregation, the specific stereochemistry and flexibility of the phenylpropan-2-yl groups allow for packing arrangements that accommodate the primary hydrogen-bonding network.

Secondary Interactions : The phenyl rings provide sites for secondary, weaker non-covalent interactions, such as π-π stacking and C-H···π interactions. These forces help to organize and stabilize the primary hydrogen-bonded chains into more complex three-dimensional networks.

Solubility and Chirality : The lipophilic character of the substituents governs the compound's solubility in various organic solvents, which is a critical parameter for self-assembly and gel formation. nih.gov Furthermore, the inherent chirality of the (S,S) or (R,R) 1-phenylpropan-2-yl groups imparts a chiral nature to the resulting supramolecular aggregates, leading to the formation of helical fibers. This chirality is fundamental to its application in enantiomeric recognition. nih.gov

Host-Guest Chemistry and Anion Binding

The hydrogen bond donor capability of the urea N-H protons makes 1,3-disubstituted ureas effective receptors for anionic guest species. wikipedia.orgacs.org The two urea N-H groups can form a "cleft" that is pre-organized to bind anions through multiple hydrogen bonds. acs.org This interaction is a cornerstone of host-guest chemistry for this class of compounds.

The binding affinity for different anions is dependent on the anion's basicity, size, and geometry. nih.gov Highly basic and smaller anions like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) often exhibit strong binding because they are potent hydrogen bond acceptors. acs.orgnih.gov The binding strength generally follows the basicity of the anion.

| Anion | Typical Binding Affinity Trend | Key Interaction Factors |

|---|---|---|

| Fluoride (F⁻) | Very Strong | High basicity, small size. nih.gov |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Tetrahedral geometry fits well in the binding cleft; can act as both H-bond donor and acceptor. nih.gov |

| Chloride (Cl⁻) | Moderate | Lower basicity than fluoride. |

| Bromide (Br⁻) | Weak | Larger size and lower basicity. nih.gov |

| Nitrate (NO₃⁻) | Very Weak | Planar geometry and delocalized charge lead to poor geometric and electronic complementarity. nih.gov |

The thiourea (B124793) analogue, 1,3-Bis(1-phenylpropan-2-yl)thiourea, would be expected to show even stronger anion binding due to the higher acidity of the thiourea N-H protons compared to their urea counterparts. acs.orgnih.gov

Formation of Molecular Gels and Other Self-Assembled Structures

A significant manifestation of the self-assembly of 1,3-disubstituted ureas is their ability to act as low-molecular-weight gelators (LMWGs). jst.go.jpresearchgate.net this compound, through the directional hydrogen bonding and subsequent entanglement of the resulting fibrous structures, can immobilize solvent molecules to form a supramolecular gel. nih.govjst.go.jp

The process is typically thermo-reversible. Heating the gel provides enough thermal energy to disrupt the non-covalent interactions, leading to a solution (sol) state. Upon cooling, the hydrogen bonds reform, and the fibrous network is re-established, transitioning the system back to a gel. The properties of the gel, such as its minimum gelation concentration (MGC) and thermal stability, are highly dependent on the solvent and the specific structure of the gelator. jst.go.jp The phenylpropan-2-yl groups influence which solvents can be effectively gelled.

Applications in Chiral Recognition and Separation (academic research)

The inherent chirality of this compound makes it a valuable tool in the field of chiral recognition. nih.govmdpi.com Chiral recognition is the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest. nih.gov

This capability is exploited in several ways in academic research:

Chiral Solvating Agents (CSAs) for NMR Spectroscopy : When a racemic mixture of a chiral analyte is added to a solution of enantiomerically pure this compound, two diastereomeric host-guest complexes are formed. rsc.org These diastereomeric complexes have different physical properties and, consequently, distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess of the analyte. acs.org The recognition relies on the formation of distinct hydrogen bonding patterns and steric interactions for each enantiomer within the chiral environment of the host. rsc.org

Chiral Stationary Phases (CSPs) for HPLC : this compound or similar chiral ureas can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for high-performance liquid chromatography (HPLC). tandfonline.comresearchgate.net When a racemic mixture is passed through a column packed with this CSP, the two enantiomers interact differently with the chiral urea selector. researchgate.net One enantiomer will form a more stable transient diastereomeric complex and will therefore be retained on the column longer than the other, enabling their separation. The separation mechanism involves a combination of hydrogen bonding, π-π, and steric interactions. researchgate.net

Chemical Reactivity and Derivatization Potential

Reactions at the Urea (B33335) Nitrogen Atoms

The two secondary amine-like nitrogen atoms within the urea moiety are key sites for derivatization. Although the lone pairs on these nitrogens are delocalized into the carbonyl group, they retain sufficient nucleophilicity to undergo various reactions, such as alkylation and acylation. nih.govwikipedia.org

N-Alkylation: The introduction of alkyl groups onto the urea nitrogens can disrupt the planarity and hydrogen-bonding patterns of the molecule. nih.gov This is typically achieved by reacting the urea with an alkylating agent in the presence of a base. google.comuno.edu For instance, phase-transfer catalysis conditions using an alkyl halide, a solid base, and a phase-transfer catalyst can facilitate this transformation. google.com Another approach involves transition metal-catalyzed N-alkylation using alcohols as the alkylating source. uno.edu

N-Acylation: The addition of acyl groups to the urea nitrogens can be accomplished by reacting the parent compound with acyl chlorides or anhydrides. nih.govresearchgate.net These reactions typically proceed under basic conditions to neutralize the acid byproduct. N-acylation can introduce a wide variety of functional groups, potentially altering the molecule's chemical properties and biological interactions. researchgate.net

Table 1: Potential Reactions at the Urea Nitrogen Atoms

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| N-Alkylation | Alkyl halide, Solid Base (e.g., K₂CO₃), Phase Transfer Catalyst | Introduction of a third or fourth substituent on the urea core, modifying steric and electronic properties. google.com |

| N-Alkylation | Alcohol, Iridium or Ruthenium Catalyst, Base | "Borrowing hydrogen" methodology for C-N bond formation, offering a greener alternative to alkyl halides. uno.edu |

| N-Acylation | Acyl Chloride, Base (e.g., Et₃N), Solvent (e.g., THF) | Formation of N-acyl urea derivatives, adding carbonyl functionality and potential for further derivatization. researchgate.net |

Functionalization of the Phenyl Rings

The two phenyl rings in the structure are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. libretexts.orgmasterorganicchemistry.com The alkyl side chain (propan-2-yl) attached to the benzene (B151609) ring is an electron-donating group, which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. makingmolecules.com

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, which can be further reduced to an amino group. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the addition of a halogen atom. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H) to the ring. masterorganicchemistry.comchemistry.coach

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl/alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The specific outcome of these reactions can be influenced by steric hindrance from the bulky 1-phenylpropan-2-yl urea moiety.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on Phenyl Rings

| Reaction Type | Typical Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho, para masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | ortho, para masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | ortho, para chemistry.coach |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para (due to sterics) masterorganicchemistry.com |

Preparation of Novel Analogues with Modified Phenylpropan-2-yl Moieties

Creating analogues with altered side chains is a direct way to explore structure-activity relationships. This is most fundamentally achieved by synthesizing the urea from different starting amines. nih.govpsu.edu The synthesis of 1,3-disubstituted ureas is highly versatile. researchgate.netorganic-chemistry.org

One common method involves reacting two equivalents of a desired primary amine (a modified 1-phenylpropan-2-amine in this case) with a phosgene (B1210022) equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov By systematically changing the substituents on the phenyl ring or modifying the alkyl chain of the amine precursor, a library of novel analogues can be generated. For example, using a 1-(4-chlorophenyl)propan-2-amine instead of 1-phenylpropan-2-amine would yield an analogue with chlorinated phenyl rings. researchgate.net

Table 3: Synthesis of Analogues via Modified Amine Precursors

| Modified Amine Precursor | Resulting Urea Analogue | Potential Modification |

|---|---|---|

| 1-(4-fluorophenyl)propan-2-amine | 1,3-Bis(1-(4-fluorophenyl)propan-2-yl)urea | Introduction of a halogen on the phenyl ring. researchgate.net |

| 1-phenylbutan-2-amine | 1,3-Bis(1-phenylbutan-2-yl)urea | Extension of the alkyl chain. |

| 1-(naphthalen-1-yl)propan-2-amine | 1,3-Bis(1-(naphthalen-1-yl)propan-2-yl)urea | Replacement of the phenyl ring with a larger aromatic system. |

Utilization as a Scaffold in Scaffold-Hopping or Fragment-Based Design

The urea moiety is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and form stable interactions with biological targets like enzymes and receptors. nih.govnih.gov This makes the core structure of 1,3-Bis(1-phenylpropan-2-yl)urea valuable in modern drug design strategies.

Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a chemically different but isofunctional scaffold to discover novel compounds with potentially improved properties. nih.govbhsai.org The 1,3-disubstituted urea core in this compound could be a starting point. A medicinal chemist might replace the urea group with other moieties (e.g., thiourea (B124793), guanidine, or a heterocyclic ring) that maintain a similar spatial arrangement of the two 1-phenylpropan-2-yl side chains. mdpi.combiosolveit.de This allows for the exploration of new chemical space while retaining key pharmacophoric features. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is an approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. frontiersin.orgindexcopernicus.com These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. nih.gov A fragment like phenylpropyl urea could be identified in a screen. Chemists could then use "fragment growing" by synthesizing derivatives with elaborated phenyl rings or "fragment linking" by connecting it to another fragment that binds in a neighboring pocket of the target protein. indexcopernicus.comnih.gov The urea functionality provides a synthetically tractable and effective linker for these strategies. researchgate.net

Table 4: Application in Drug Design Strategies

| Strategy | Description | Application to the Compound |

|---|---|---|

| Scaffold Hopping | Replacing the molecular core (scaffold) while keeping the side chains to find new intellectual property and improved properties. nih.govbhsai.org | The central urea group is replaced by another linker (e.g., thiourea, amide) to connect the two 1-phenylpropan-2-yl groups, creating a novel chemotype. mdpi.com |

| Fragment-Based Design | Building a potent drug from small molecular fragments that bind to a target. frontiersin.orgnih.gov | A fragment containing the phenylpropyl urea motif could be identified and then elaborated ("grown") or combined with other fragments ("linked") to increase target affinity. |

Potential Advanced Applications in Chemical Sciences Non Clinical

Catalysis (e.g., Organocatalysis, Ligand Design)

The urea (B33335) functional group is a powerful hydrogen-bond donor, a property extensively exploited in the field of organocatalysis. nih.gov Chiral bis-urea derivatives, in particular, have emerged as effective catalysts for a variety of asymmetric transformations. rsc.orgnih.gov The two urea protons can form a bidentate hydrogen-bonding interaction with a substrate, activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

Given that 1,3-Bis(1-phenylpropan-2-yl)urea possesses two chiral centers derived from 1-phenylpropan-2-amine, it is conceivable that it could function as a chiral organocatalyst. The specific stereoisomer of the compound would likely play a crucial role in determining the enantioselectivity of the catalyzed reaction. Research on other chiral bis-urea compounds has demonstrated their utility in reactions such as Michael additions and aldol (B89426) reactions, suggesting a potential avenue of investigation for this specific molecule. rsc.orgnih.gov

Furthermore, the nitrogen and oxygen atoms of the urea group could act as coordination sites for metal ions, opening up possibilities for its use as a ligand in transition metal catalysis. The design of chiral ligands is a cornerstone of asymmetric catalysis, and the rigid backbone and chiral environment provided by this compound could be advantageous in controlling the stereochemistry of metal-catalyzed reactions.

Material Science Applications (e.g., Polymers, Self-Healing Materials, Sensors)

The strong and directional hydrogen-bonding capabilities of the bis-urea motif are a key feature in the design of supramolecular polymers and functional materials. core.ac.ukrsc.orgresearchgate.net These non-covalent interactions can lead to the formation of well-ordered, one-dimensional aggregates or three-dimensional networks, imparting unique properties to the resulting materials.

Polymers and Supramolecular Gels: Bis-urea compounds are known to be excellent gelators, capable of forming supramolecular gels in a variety of organic solvents. nih.govresearchgate.netrsc.org This gelation is driven by the self-assembly of the molecules into fibrous networks through extensive hydrogen bonding. It is plausible that this compound could exhibit similar gelation properties, with the potential to create novel soft materials. The chirality of the molecule could also influence the helical structure of the self-assembled fibers, leading to chiral materials with interesting optical or recognition properties.

Self-Healing Materials: The reversible nature of hydrogen bonds makes urea-containing polymers prime candidates for the development of self-healing materials. core.ac.ukrsc.orgresearchgate.netmdpi.com When a material containing these bonds is damaged, the hydrogen bonds can break and then reform upon bringing the fractured surfaces into contact, effectively "healing" the material. While research in this area has largely focused on polyurethanes and other polymeric systems, the incorporation of this compound as a cross-linking agent or an additive could potentially impart self-healing properties to new materials. mdpi.com The aromatic rings in its structure could also contribute to the material's mechanical strength through π-π stacking interactions. researchgate.net

Sensors: The development of chemical sensors often relies on molecular recognition events that trigger a detectable signal. rsc.orgalliedacademies.orgmdpi.commdpi.com The urea functionality is a well-established binding motif for anions, and bis-urea receptors have been designed for the selective recognition of various anionic species. rsc.org It is therefore conceivable that this compound or its derivatives could be incorporated into sensor designs. For example, binding of a target analyte to the urea group could induce a change in fluorescence or a colorimetric response, forming the basis of a chemical sensor. rsc.org

Selective Molecular Recognition and Separation Technologies

The ability of the bis-urea group to form multiple hydrogen bonds makes it an excellent scaffold for molecular recognition. rsc.org This property is central to its potential applications in separation technologies and chiral recognition.

Chiral Recognition: The presence of two stereogenic centers in this compound makes it an inherently chiral molecule. This chirality can be exploited for the recognition and separation of other chiral molecules. rsc.orgnih.govrug.nlnih.govnih.govmdpi.com Chiral bis-urea receptors have been shown to differentiate between enantiomers of chiral guests through the formation of diastereomeric complexes with different stabilities. rsc.orgnih.gov This principle can be applied in techniques such as chiral chromatography, where a stationary phase functionalized with a chiral selector like this compound could be used to separate racemic mixtures. NMR spectroscopy can also be used to study these chiral recognition events. rsc.org

Separation of Analytes: Beyond chiral recognition, the hydrogen-bonding capabilities of the bis-urea moiety could be utilized for the selective binding and separation of other types of analytes. For instance, it could be used as a receptor for specific anions or neutral molecules that can form complementary hydrogen bonds. This could be relevant in the development of new extraction or purification methods. The amphetamine-like structure of the phenylpropyl side chains could also introduce other specific interactions. google.comdrugbank.comnih.gov

Development of Chemical Probes for Fundamental Research

Chemical probes are essential tools for studying biological processes at the molecular level. While this article focuses on non-clinical applications, the structural features of this compound suggest its potential as a scaffold for the development of chemical probes for fundamental research.

For example, by attaching a fluorescent or other reporter group to the molecule, it could be used to visualize and study processes involving urea-binding proteins or receptors. The inherent chirality and lipophilicity of the molecule, derived from its phenylpropyl side chains, could influence its interactions with biological membranes or other cellular components. nih.govacs.orgresearchgate.netnih.gov The design and synthesis of such probes would be a valuable endeavor for exploring the roles of urea-mediated interactions in various chemical and biological systems.

Current Research Gaps and Future Perspectives

Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of symmetrical N,N'-disubstituted ureas is well-established, traditionally relying on the reaction of an amine with phosgene (B1210022) or an isocyanate. nih.gov However, these methods often involve hazardous reagents and generate toxic byproducts. The future of synthesizing 1,3-Bis(1-phenylpropan-2-yl)urea should pivot towards more sustainable and efficient methodologies.

Unexplored Synthetic Routes:

Current synthetic strategies for similar diaryl ureas often involve multi-step procedures. A significant research gap exists in developing a one-pot synthesis for this compound from readily available starting materials. Palladium-catalyzed C-N cross-coupling reactions, which have been successful for other unsymmetrical diaryl ureas, could be adapted for a convergent synthesis, potentially offering higher yields and broader substrate scope. nih.gov

Green Chemistry Approaches:

The development of environmentally benign synthetic protocols is a crucial area for future investigation. Phosgene-free methods, such as the carbonylation of amines with carbon dioxide, are highly desirable. acs.orgrsc.org Research into novel catalysts, like metal salts of oxalates, could facilitate the direct synthesis from 1-phenylpropan-2-amine and CO2 under milder conditions. acs.org Another green alternative is the use of diphenyl carbonate as a phosgene substitute, which offers a more cost-effective and less hazardous route. researchgate.net The exploration of solvent-free reactions or the use of aqueous media would further enhance the green credentials of the synthesis.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Precursors | Potential Advantages | Potential Challenges |

| Traditional Method | 1-phenylpropan-2-amine, Phosgene/Isocyanate | Established methodology | Use of highly toxic reagents, harsh reaction conditions |

| Catalytic Carbonylation | 1-phenylpropan-2-amine, Carbon Dioxide | Utilizes a greenhouse gas as a C1 source, atom economical | Requires high pressure and temperature, catalyst development needed |

| Diphenyl Carbonate Route | 1-phenylpropan-2-amine, Diphenyl Carbonate | Avoids phosgene, potentially scalable | May require higher temperatures, catalyst may be needed |

| Pd-Catalyzed Coupling | Aryl halide precursor, Urea (B33335) | High functional group tolerance, modular | Catalyst cost, potential for side reactions |

Deeper Understanding of Complex Supramolecular Architectures

The N,N'-disubstituted urea moiety is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures through bifurcated hydrogen bonds. nih.gov The phenylpropan-2-yl substituents in this compound are likely to play a significant role in the nature of these assemblies.

Future research should focus on elucidating the supramolecular architectures formed by this compound in both the solid state and in solution. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and scanning electron microscopy would be invaluable in characterizing the solid-state packing. In solution, techniques like nuclear magnetic resonance (NMR) spectroscopy and dynamic light scattering could reveal the nature and extent of aggregation. The influence of solvent polarity and temperature on the self-assembly process is another critical area for investigation. Understanding these fundamentals is key to designing materials with tailored properties, such as organogels or liquid crystals. tue.nl

Advancements in Computational Modeling for Predictive Design

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, there is a significant opportunity to employ computational methods to predict its conformational preferences, electronic properties, and potential for forming supramolecular assemblies.

Density functional theory (DFT) calculations can be used to model the geometry of the molecule and the strength of the intermolecular hydrogen bonds. researchgate.net Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of self-assembled structures in different environments. mdpi.com These computational studies can help in the predictive design of new derivatives of this compound with enhanced properties for specific applications. For example, by modeling the interaction of the urea moiety with different functional groups, it may be possible to design compounds with improved solubility or stronger binding capabilities.

Table 2: Potential Computational Studies for this compound

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Molecular geometry, hydrogen bond strength, electronic properties | Stable conformers, binding energies, HOMO-LUMO gap |

| Molecular Dynamics (MD) | Self-assembly behavior, solvent effects | Aggregation pathways, stability of supramolecular structures |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with potential biological activity | Identification of key structural features for desired activity |

Novel Academic Applications in Emerging Fields

While the direct applications of this compound are yet to be discovered, the broader class of diaryl ureas has shown promise in a variety of fields. nih.govnih.govnih.gov Future research should explore the potential of this compound in several emerging areas.

Materials Science: The ability of bis-urea compounds to form extended hydrogen-bonded networks makes them excellent candidates for the development of novel supramolecular polymers and organogels. tue.nlresearchgate.net The specific stereochemistry and steric bulk of the 1-phenylpropan-2-yl groups could lead to unique material properties.

Medicinal Chemistry: Diaryl ureas are a well-known scaffold in drug discovery, with several approved drugs for the treatment of cancer. nih.govnih.gov The structural features of this compound could be a starting point for the design of new therapeutic agents. For instance, its potential as an inhibitor for enzymes like receptor tyrosine kinases could be investigated. nih.gov Furthermore, diaryl ureas have been explored as antimicrobial and antiviral agents, opening another avenue for research. nih.gov

Sensing and Recognition: The urea functionality is known to bind anions through hydrogen bonding. researchgate.net This property could be exploited in the design of novel chemosensors for the detection of specific anions. The phenyl groups could be functionalized with chromophores or fluorophores to create a signaling response upon binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.